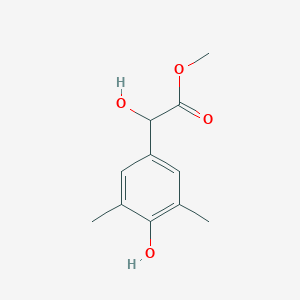

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Description

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is a phenolic ester featuring a hydroxyl-substituted aromatic ring and a hydroxyacetate moiety. Its molecular formula is C₁₁H₁₄O₅, with a structure characterized by a central acetoxy group bonded to a 4-hydroxy-3,5-dimethylphenyl substituent. This compound is structurally related to bioactive phenolic derivatives, which are often studied for antioxidant or pharmaceutical applications . Notably, commercial availability of this compound is currently discontinued, as indicated in supplier catalogs .

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate |

InChI |

InChI=1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3 |

InChI Key |

JECNCYABVWNRRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group in this compound is susceptible to hydrolysis under basic or acidic conditions:

-

Saponification : Reaction with aqueous KOH in ethanol/water (50%) at 78°C converts the ester to the corresponding carboxylic acid (e.g., analogous to the hydrolysis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to yield acid derivatives ).

-

Hydrazinolysis : Treatment with hydrazine hydrate in ethanol under reflux forms hydrazide derivatives (e.g., conversion of methyl esters to hydrazides as reported in ).

Example Reaction Pathway :

Heterocyclization Reactions

The secondary alcohol and ester functionalities enable cyclization with dinucleophiles:

-

Reactions with Ethanolamine or Diamines : Similar to 4-hydroxy-N-ethoxycarbonylthiobenzamides reacting with ethanolamine or ethylenediamine to form dihydrooxazoles, dihydroimidazoles, or tetrahydropyrimidines .

-

Cyclization to Oxazinones : Under solvent-free conditions or in benzene/ethanol with formic acid, cyclization to six-membered oxazinones is plausible (observed in analogous β-amino alcohol reactions ).

Example Products :

| Dinucleophile | Product Class | Yield (%) |

|---|---|---|

| Ethanolamine | 4,5-Dihydrooxazole derivative | 85–98 |

| Ethylenediamine | 4,5-Dihydroimidazole derivative | 68–77 |

Functionalization of the Hydroxyphenyl Group

The 4-hydroxy-3,5-dimethylphenyl moiety undergoes electrophilic substitution and oxidation:

-

O-Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) or isocyanates at the phenolic hydroxyl group forms O-acylated derivatives (e.g., as seen in p-hydroxythiobenzamide reactions ).

-

Oxidation to Quinone Imines : Under oxidative conditions (e.g., PbO₂), the phenolic group may form transient quinone imines, enabling transimination with lysine residues (analogous to 3,5-dimethylaminophenol derivatives ).

Example Reaction :

C–C Bond Formation via Trichloroacetimidate/Acetate Intermediates

Activation of the hydroxyl group via trichloroacetimidate or acetate intermediates facilitates C–C coupling:

-

Trichloroacetimidate Formation : Reaction with trichloroacetonitrile and DBU generates an imidate intermediate, enabling nucleophilic addition (e.g., with methoxybenzenes or allylsilanes ).

-

Acetate Coupling : Conversion to acetate esters (using Ac₂O/DMAP) allows Lewis acid-catalyzed coupling with arenes, yielding diaryl derivatives .

Example Product :

Amination and Peptide Bond Formation

The hydroxyl group can be substituted or modified to introduce nitrogen-containing groups:

-

Reductive Amination : Reaction with amines under reducing conditions (e.g., NaBH₃CN) yields amino derivatives (e.g., methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate ).

-

Peptide Coupling : The carboxylic acid (from ester hydrolysis) reacts with amines via DCC coupling to form amides (e.g., N-alkylpropanamides ).

Antiproliferative Activity of Derivatives

Structural analogs of this compound exhibit biological activity:

Scientific Research Applications

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular pathways and processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate and its analogs.

Key Insights from Structural Comparisons :

Iodine substitution (as in ) significantly increases molecular weight and steric bulk, which could improve stability against metabolic degradation .

Solubility and Reactivity: The parent compound’s phenolic hydroxyl groups likely confer moderate water solubility, whereas iodine-substituted analogs (e.g., ) would exhibit higher lipid solubility, favoring blood-brain barrier penetration . The simpler Methyl 2-hydroxyacetate lacks aromaticity, making it more volatile but less chemically stable under oxidative conditions.

Applications: The target compound’s phenolic structure aligns with antioxidants like resveratrol derivatives, though direct evidence is absent in the provided materials. Amino-substituted analogs (e.g., ) are plausible candidates for prodrug development due to their enhanced nucleophilicity.

Research Findings and Limitations

- Synthetic Accessibility : The iodine-substituted derivative requires specialized halogenation conditions, complicating large-scale synthesis compared to the parent compound.

- Biological Activity: Amino-substituted analogs (e.g., ) are understudied but merit investigation for antibacterial or anti-inflammatory properties, given structural parallels to known bioactive esters.

Biological Activity

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 210.23 g/mol. The compound features a hydroxyl group and an ester functional group, which are critical for its biological activity.

Anticancer Activity

This compound's potential anticancer activity has been inferred from studies on related compounds. For example, certain phenolic compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The following table summarizes relevant findings:

| Compound | Cancer Cell Line | Viability Reduction (%) |

|---|---|---|

| Thiazole derivatives | Caco-2 (colorectal cancer) | 39.8 |

| Phenolic derivatives | A549 (lung cancer) | 31.9 |

| Methyl substituted phenols | Various cancer cell lines | 20.6 |

These results indicate that modifications in the phenolic structure can significantly enhance anticancer activity . Further investigation into this compound may reveal similar effects.

Case Studies and Research Findings

- Antifungal Activity : In a study examining various phenolic compounds, it was found that certain esters exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida. Although specific data on this compound is not yet available, its structural analogs showed promising results .

- Cell Cycle Arrest : Related compounds have been documented to cause G2/M cell cycle arrest in non-small cell lung cancer (NSCLC) cells. This mechanism is crucial for developing therapeutic agents targeting cancer proliferation .

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may also exhibit neuroprotective effects by modulating calcium channels in neurons, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate, and how can esterification conditions be optimized?

- Methodology : A common approach involves esterification of the corresponding carboxylic acid intermediate using methanol under acidic or basic catalysis. For analogs like 2-(3,4-dihydroxyphenyl) acetic esters, protection of hydroxyl groups (e.g., acetylation with acetic anhydride) is critical before esterification, followed by deprotection . Optimization includes controlling reaction temperature (e.g., 0°C for acetylation) and using coupling agents like SOCl₂ to activate the carboxyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR for identifying hydroxyl, methyl, and ester functionalities.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- IR spectroscopy : To verify ester (C=O stretch ~1740 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200 cm⁻¹).

Advanced Research Questions

Q. How can density functional theory (DFT) with hybrid functionals predict the electronic properties and reactivity of this compound?

- Methodology :

- Use hybrid functionals like B3LYP (incorporating exact exchange) to calculate molecular orbitals, ionization potentials, and electron affinities .

- Compute absolute hardness (η = ½(I - A)) and electronegativity (χ = ½(I + A)) to predict acid-base behavior and regioselectivity in reactions .

- Basis sets such as 6-31G(d,p) are recommended for balancing accuracy and computational cost.

Q. What strategies resolve contradictions between crystallographic data and computational docking results for this compound’s molecular interactions?

- Methodology :

- Refine crystallographic data using SHELX software to ensure accurate bond lengths and angles .

- Validate docking results (e.g., AutoDock Vina) by comparing predicted binding poses with crystallographic ligand-protein complexes .

- Adjust docking scoring functions (e.g., include solvation effects) to align with experimental binding affinities .

Q. How can molecular docking simulations (e.g., AutoDock Vina) be experimentally validated for studying this compound’s potential as an enzyme inhibitor?

- Methodology :

- Perform kinetic assays (e.g., IC₅₀ determination) to measure inhibition potency against target enzymes (e.g., cyclooxygenase or kinases) .

- Cross-validate docking-predicted binding modes with mutagenesis studies or X-ray co-crystallography of the inhibitor-enzyme complex .

- Use multithreading in AutoDock Vina to efficiently screen large ligand libraries while maintaining accuracy .

Q. What experimental and computational approaches address substituent effects on the compound’s antioxidant activity?

- Methodology :

- Compare radical scavenging assays (e.g., DPPH or ABTS) for derivatives with varying substituents on the phenyl ring .

- Conduct DFT calculations to assess bond dissociation energies (BDEs) of phenolic O-H groups, correlating lower BDEs with higher antioxidant activity .

- Analyze Hammett parameters (σ) to quantify electronic effects of substituents on reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across different solvents?

- Methodology :

- Standardize solvent and temperature conditions for NMR experiments (e.g., DMSO-d₆ at 25°C).

- Use computational NMR prediction tools (e.g., DFT with solvent models like PCM) to reconcile experimental shifts with theoretical values .

- Verify purity via HPLC or mass spectrometry to rule out impurities causing signal splitting .

Q. What steps mitigate conflicting results between synthetic yields and computational reaction feasibility predictions?

- Methodology :

- Re-evaluate DFT-calculated transition states with higher-level methods (e.g., CCSD(T)) to confirm energy barriers .

- Optimize reaction conditions (e.g., catalyst loading, solvent polarity) based on computational insights into intermediates .

- Use kinetic studies (e.g., Eyring plots) to experimentally validate computed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.